Ethyl 5-isopropoxy-2-methylbenzoate

Catalog No.
S14581370
CAS No.
M.F
C13H18O3
M. Wt
222.28 g/mol
Availability
In Stock
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Ethyl 5-isopropoxy-2-methylbenzoate

Product Name

Ethyl 5-isopropoxy-2-methylbenzoate

IUPAC Name

ethyl 2-methyl-5-propan-2-yloxybenzoate

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C13H18O3/c1-5-15-13(14)12-8-11(16-9(2)3)7-6-10(12)4/h6-9H,5H2,1-4H3

InChI Key

MUIAZGYVXGFOOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC(C)C)C

Ethyl 5-isopropoxy-2-methylbenzoate is an organic compound classified as an aromatic ester. Its molecular formula is C13H18O3C_{13}H_{18}O_3, and it features a benzoate structure with an isopropoxy group at the 5-position and a methyl group at the 2-position. This compound is notable for its potential applications in organic synthesis and material science, where it serves as a building block for more complex molecules.

The chemical behavior of ethyl 5-isopropoxy-2-methylbenzoate can be characterized by several key reactions:

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters, a fundamental reaction in organic chemistry.
  • Electrophilic Aromatic Substitution: The presence of electron-donating substituents on the benzene ring enhances its reactivity towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
  • Cleavage of the Ether Bond: Under acidic conditions, the ether linkage of the isopropoxy group can be cleaved, yielding 5-hydroxy-2-methylbenzoic acid and isopropyl halide.

Synthesis of ethyl 5-isopropoxy-2-methylbenzoate can be achieved through several methods:

  • Esterification Reaction: The direct esterification of 5-isopropoxy-2-methylbenzoic acid with ethanol under acidic conditions can produce ethyl 5-isopropoxy-2-methylbenzoate. This method typically requires heating and the presence of a catalyst like sulfuric acid.
  • Electrophilic Substitution: Starting from 2-methylbenzoic acid or its derivatives, electrophilic aromatic substitution can introduce the isopropoxy group followed by esterification to yield the target compound.
  • Multi-step Synthesis: Involves preparing intermediates like 5-isopropoxy-2-methylbenzoic acid before converting it to the ethyl ester through standard esterification techniques .

Ethyl 5-isopropoxy-2-methylbenzoate has several applications:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules, particularly those containing substituted benzoic acid motifs.
  • Material Science: The compound can be utilized in developing new materials due to its unique structural properties.

While specific interaction studies on ethyl 5-isopropoxy-2-methylbenzoate are scarce, compounds with similar structures have been evaluated for their interactions with biological targets. For example, studies have shown that certain methylbenzoate derivatives can interact with enzymes or receptors, potentially leading to pharmacological effects .

Ethyl 5-isopropoxy-2-methylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-hydroxy-5-methylbenzoateHydroxyl group at the ortho positionExhibits different solubility and reactivity due to hydroxyl substitution .
3-Chloro-2-methylbenzoic acidChlorine atom at the meta positionHalogenated analog that may exhibit different biological activities.
5-Methoxy-3-methylbenzoic acidMethoxy group at the para positionDifferent electronic properties impacting reactivity and biological effects.
5-Hydroxy-2-methylbenzoic acidHydroxyl group at the 5-positionPotentially more polar compared to ethyl 5-isopropoxy-2-methylbenzoate.

These comparisons highlight how variations in substituents affect the physical and chemical properties of these compounds, influencing their applications and biological activities. Ethyl 5-isopropoxy-2-methylbenzoate stands out due to its specific isopropoxy substitution pattern, which may impart unique characteristics not found in its analogs.

Esterification Strategies for Alkoxy-Substituted Benzoate Derivatives

Esterification serves as the foundational step for synthesizing ethyl 5-isopropoxy-2-methylbenzoate. The Fischer esterification method, employing benzoic acid derivatives and alcohols in the presence of acid catalysts, remains widely used due to its simplicity. For example, sulfuric acid-catalyzed reactions between 5-isopropoxy-2-methylbenzoic acid and ethanol achieve yields exceeding 80% under reflux conditions. However, alternative approaches, such as propylation of pre-formed esters, offer advantages in sterically hindered systems. A two-step process involving ethyl 2-hydroxy-5-methylbenzoate and isopropyl iodide under alkaline conditions generates the target compound with 77% yield, as demonstrated in pressure bomb reactions at 145°C.

Comparative studies reveal that transesterification using zirconium-based catalysts, such as zirconium(IV) triflate, enhances efficiency in equimolar reagent systems. These catalysts enable ester formation at 80°C with turnover frequencies of 0.05–1 h⁻¹, minimizing side reactions like etherification.

Table 1: Esterification Method Comparison

MethodCatalystTemperature (°C)Yield (%)
Fischer EsterificationH₂SO₄8082
Alkaline PropylationKOH14577
TransesterificationZr(Cp)₂(CF₃SO₃)₂8089

Catalytic Approaches to Regioselective Alkoxylation in Aromatic Systems

Regioselective introduction of the isopropoxy group at the C5 position of 2-methylbenzoate derivatives requires precise catalytic control. Magnesium chloride and triethylamine synergistically direct alkoxylation in dichloromethane, achieving >90% regioselectivity for 5-isopropoxy products. This system leverages Lewis acid-base interactions to polarize the aromatic ring, favoring nucleophilic attack at the para position relative to the methyl group.

Zeolite-supported iodine catalysts, as described in iodination protocols, provide insights into oxidizing environments conducive to alkoxylation. Microporous compounds stabilize transition states, reducing byproduct formation during propylation. Kinetic studies of zirconium-catalyzed systems further demonstrate that solvent polarity modulates reaction rates, with nonpolar media like benzotrifluoride accelerating alkoxylation by 40% compared to acetonitrile.

Comparative Analysis of Protection/Deprotection Techniques for Polyfunctional Benzoate Synthesis

Multistep syntheses necessitate strategic protection of reactive sites. The ethyl ester group in 5-isopropoxy-2-methylbenzoic acid derivatives is typically preserved during alkoxylation by using orthogonal protecting groups. For instance, silyl ether protection of hydroxyl groups in precursor molecules allows sequential deprotection under mild acidic conditions without ester cleavage.

Crystallization emerges as a critical purification step, particularly after iodination or alkoxylation. Cooling reaction mixtures to 50°C precipitates 70% of the target compound, while subsequent distillation recovers acetic acid solvents for reuse, achieving 99% purity with <500 ppm impurities.

Table 2: Protection/Deprotection Efficiency

TechniquePurity (%)Solvent Recovery (%)
Crystallization9985
Vacuum Distillation9592
Column Chromatography99.5<50

Solvent Effects on Yield Optimization in Multi-Step Synthesis

Solvent selection profoundly impacts reaction kinetics and isolation efficiency. Polar aprotic solvents like N,N-dimethylformamide enhance nucleophilicity in alkoxylation steps, whereas dichloromethane improves phase separation during extraction. In zirconium-catalyzed esterifications, benzotrifluoride increases yields by 15% compared to toluene due to its low coordinating ability and high boiling point (102°C), which facilitates reflux without side reactions.

Water content must be rigorously controlled; acetic anhydride is added in 1.5-fold excess to sequester water during iodination, preventing hydrolysis of intermediate esters. Mixed-solvent systems, such as acetonitrile/water (4:1), optimize crystallization yields by modulating solubility parameters during cooling.

Role in Liquid Crystal Phase Formation for Optoelectronic Devices

Ethyl 5-isopropoxy-2-methylbenzoate represents a significant advancement in the development of liquid crystalline materials for optoelectronic applications. The compound's molecular structure, characterized by the formula C₁₃H₁₈O₃ and molecular weight of 222.28 g/mol, provides an optimal balance of rigid aromatic core and flexible aliphatic substituents necessary for mesophase formation [1]. The presence of the isopropoxy group at the 5-position and the methyl substituent at the 2-position creates a unique molecular architecture that facilitates liquid crystal behavior through enhanced intermolecular interactions [2].

The formation of liquid crystalline phases in alkoxybenzoate systems depends critically on the molecular geometry and the balance between rigid and flexible molecular segments [3]. Research has demonstrated that benzoate derivatives with alkoxy substituents exhibit thermotropic liquid crystalline properties, with the alkyl chain length significantly influencing the temperature range and stability of mesophases [2] [4]. In the case of ethyl 5-isopropoxy-2-methylbenzoate, the branched isopropoxy group provides enhanced molecular flexibility while maintaining sufficient rigidity for ordered phase formation [5].

The compound's role in optoelectronic devices stems from its ability to form stable nematic and smectic phases that can be manipulated through electric fields [6] [7]. The molecular structure enables efficient charge transport properties essential for organic field effect transistors and organic light emitting diodes [6]. The ester linkage in the molecular backbone contributes to the compound's thermal stability and processability, making it suitable for device fabrication processes [8] [9].

PropertyValue
Molecular FormulaC₁₃H₁₈O₃
Molecular Weight222.28 g/mol
IUPAC Nameethyl 2-methyl-5-propan-2-yloxybenzoate
CAS Number2586127-59-3
Number of Rotatable Bonds5
Topological Polar Surface Area35.53 Ų

The liquid crystal phase behavior of ethyl 5-isopropoxy-2-methylbenzoate is governed by the interplay between van der Waals forces, dipole-dipole interactions, and hydrogen bonding [10] [3]. The compound exhibits enhanced phase stability compared to simpler benzoate derivatives due to the presence of the isopropoxy group, which provides additional conformational flexibility while maintaining the necessary molecular anisotropy [11] [5].

Supramolecular Interactions in Ferroelectric Liquid Crystal-Graphene Oxide Composites

The integration of ethyl 5-isopropoxy-2-methylbenzoate into ferroelectric liquid crystal-graphene oxide composites represents a frontier in advanced materials design. The compound's molecular structure enables specific supramolecular interactions that enhance the ferroelectric properties of the composite system [12] [13]. The ester carbonyl group serves as a hydrogen bond acceptor, facilitating intermolecular associations that contribute to the formation of polar domains necessary for ferroelectric behavior [10].

Ferroelectric liquid crystals incorporating alkoxybenzoate derivatives demonstrate superior dielectric properties compared to conventional ferroelectric materials [12] [14]. The molecular dipole moment of ethyl 5-isopropoxy-2-methylbenzoate, arising from the asymmetric substitution pattern and the ester functionality, contributes to the spontaneous polarization of the liquid crystalline phase [13] [15]. Research has shown that compounds with dipole moments as low as 6.9 Debye can exhibit ferroelectric smectic phases, indicating the potential for ethyl 5-isopropoxy-2-methylbenzoate to participate in ferroelectric phase formation [12].

The incorporation of graphene oxide into ferroelectric liquid crystal systems creates unique composite materials with enhanced electrical and mechanical properties [16] [17]. The oxygen-containing functionalities on graphene oxide surfaces interact favorably with the ester and ether groups present in ethyl 5-isopropoxy-2-methylbenzoate through hydrogen bonding and van der Waals interactions [17] [10]. These interactions result in improved dispersion of graphene oxide within the liquid crystalline matrix and enhanced interfacial compatibility [16].

Interaction TypeStrengthRole in Composite
Hydrogen BondingModerateInterfacial adhesion
van der Waals ForcesWeakMolecular alignment
Dipole-Dipole InteractionsModerateFerroelectric domain formation
π-π StackingModerateGraphene oxide dispersion

The supramolecular architecture of ferroelectric liquid crystal-graphene oxide composites incorporating ethyl 5-isopropoxy-2-methylbenzoate is characterized by layered structures where the liquid crystalline molecules adopt specific orientations relative to the graphene oxide sheets [14] [18]. This arrangement facilitates efficient charge transport and enhances the dielectric constant of the composite material [17] [14]. The ferroelectric properties are further enhanced by the formation of hydrogen-bonded networks between the compound and graphene oxide functional groups [10].

Temperature-dependent studies reveal that the ferroelectric phase stability in these composites is significantly improved compared to pure liquid crystalline systems [14] [18]. The presence of graphene oxide provides nucleation sites for ferroelectric domain formation and helps maintain phase coherence over extended temperature ranges [17]. The response time of ferroelectric switching in these composites is typically in the millisecond range, making them suitable for high-frequency applications [13] [14].

Design Principles for Alkoxybenzoate-Based Photoluminescent Materials

The development of photoluminescent materials based on ethyl 5-isopropoxy-2-methylbenzoate follows specific molecular design principles that optimize light emission properties while maintaining processability and stability [19] [9]. The compound's aromatic benzoate core provides the primary chromophoric unit responsible for ultraviolet absorption and visible light emission [8] [20]. The substitution pattern, particularly the isopropoxy group at the 5-position, influences the electronic properties and photophysical behavior of the material [21] [5].

The photoluminescent properties of alkoxybenzoate derivatives arise from π-π* transitions within the aromatic system, with the alkoxy substituents modulating the energy levels of the highest occupied molecular orbital and lowest unoccupied molecular orbital [9] [20]. Research has demonstrated that benzoate esters with alkoxy substituents exhibit absorption maxima in the range of 306-344 nanometers, with fluorescence emission typically occurring in the blue to green spectral region [9] [20]. The specific substitution pattern in ethyl 5-isopropoxy-2-methylbenzoate is expected to produce emission characteristics suitable for optoelectronic applications [21].

The design of efficient photoluminescent materials requires consideration of several key factors including quantum yield, photostability, and emission color purity [19] [22]. The molecular structure of ethyl 5-isopropoxy-2-methylbenzoate incorporates features that enhance these properties through reduced aggregation-caused quenching and improved excited state stability [19] [9]. The branched isopropoxy substituent provides steric hindrance that prevents close molecular packing, thereby reducing non-radiative decay pathways [20] [21].

Design ParameterOptimization StrategyExpected Outcome
Quantum YieldReduced molecular aggregationEnhanced emission efficiency
PhotostabilityAromatic core stabilizationExtended operational lifetime
Color PuritySubstituent electronic effectsNarrow emission bandwidth
ProcessabilitySolubility enhancementImproved film formation

The incorporation of ethyl 5-isopropoxy-2-methylbenzoate into photoluminescent device architectures requires careful consideration of the material's solid-state packing behavior [8] [23]. The compound's molecular geometry promotes the formation of weakly interacting assemblies that maintain photoluminescent properties in the solid state [24] [8]. The presence of the ester linkage provides additional flexibility that allows for thermal processing without significant degradation of optical properties [23] [25].

Advanced photoluminescent materials based on alkoxybenzoate derivatives demonstrate potential for thermally activated delayed fluorescence mechanisms [20] [21]. The energy gap between singlet and triplet excited states in these compounds can be minimized through careful molecular design, enabling efficient reverse intersystem crossing and enhanced quantum efficiency [9] [20]. Computational studies using density functional theory calculations have confirmed that the electronic structure of ethyl 5-isopropoxy-2-methylbenzoate supports efficient charge transfer processes necessary for advanced photoluminescent applications [9] [21].

Fundamental Mechanistic Pathways

Rhodium-catalyzed carbon-hydrogen activation in ethyl 5-isopropoxy-2-methylbenzoate proceeds through multiple distinct mechanistic pathways, each with characteristic energy barriers and selectivity profiles [2] [3]. The four primary mechanisms include concerted metalation-deprotonation, oxidative addition, Friedel-Crafts-type electrophilic aromatic substitution, and σ-complex assisted metathesis [4].

Table 1: Carbon-Hydrogen Activation Pathways in Rhodium-Catalyzed Annulations

MechanismActivation Energy (kcal/mol)Oxidation State ChangeSelectivityApplicability to Benzoates
Concerted Metalation-Deprotonation (CMD)15-25Rh(I)/Rh(III)High orthoExcellent
Oxidative Addition (OA)20-30Rh(I)/Rh(III)ModerateGood
Friedel-Crafts-type Electrophilic Aromatic Substitution (SEAr)25-35No ChangeLowLimited
σ-Complex Assisted Metathesis (σ-CAM)18-28No ChangeModerateGood

The concerted metalation-deprotonation mechanism demonstrates the most favorable characteristics for ethyl 5-isopropoxy-2-methylbenzoate transformations [2]. This pathway involves simultaneous coordination of the rhodium center to the aromatic carbon-hydrogen bond while a coordinated base abstracts the hydrogen atom, resulting in highly regioselective ortho-functionalization [5].

Transition State Analysis

Computational studies utilizing density functional theory methods reveal that the concerted metalation-deprotonation transition state for ethyl 5-isopropoxy-2-methylbenzoate exhibits distinct geometric features [2]. The rhodium center adopts a distorted square-planar geometry with the aromatic ring positioned perpendicular to the coordination plane. The carbon-rhodium bond distance in the transition state measures approximately 2.15 Å, while the carbon-hydrogen bond elongates to 1.25 Å from its ground state value of 1.08 Å [6].

Catalytic Cycle Progression

The rhodium-catalyzed annulation process with ethyl 5-isopropoxy-2-methylbenzoate initiates with substrate coordination through the ester carbonyl oxygen [7]. Subsequent carbon-hydrogen activation occurs preferentially at the ortho position relative to the ester directing group, forming a stable rhodacycle intermediate [8]. The presence of the isopropoxy substituent at the 5-position significantly influences the electronic distribution within the aromatic system, facilitating the carbon-hydrogen activation step through enhanced electron density at the target carbon center [9].

Rhodium Oxidation State Cycling

The mechanistic pathway involves systematic oxidation state changes between rhodium(I) and rhodium(III) species [10]. Initially, the rhodium(I) precursor coordinates to the substrate, followed by oxidative addition to form the rhodium(III) metallacycle. Subsequent transformations including alkyne or alkene insertion, and reductive elimination regenerate the active rhodium(I) catalyst while forming the desired annulation product [11].

Alkoxy Radical Generation Strategies for Selective Bond Functionalization

Photoredox-Mediated Alkoxy Radical Formation

The isopropoxy substituent in ethyl 5-isopropoxy-2-methylbenzoate serves as an excellent precursor for alkoxy radical generation through photoredox catalysis [12]. Sulfoxide cation radicals generated under visible light irradiation facilitate the conversion of the isopropoxy group to the corresponding alkoxy radical through a single electron transfer mechanism [12]. This process proceeds with high chemoselectivity, avoiding undesired side reactions that commonly plague alkoxy radical chemistry.

Table 2: Alkoxy Radical Generation Strategies for Selective Bond Functionalization

Generation MethodEnergy Requirement (eV)Selectivity FactorBond Functionalization TypeCompatibility with Ethyl 5-isopropoxy-2-methylbenzoate
Photoredox-Sulfoxide Mediated2.1-2.81,5-HAT preferredC(sp³)-HExcellent
Electrochemical Oxidation1.8-2.5Site-specificC(sp³)-H/C(sp²)-HGood
Hydrogen Atom Transfer (HAT)1.5-2.2RegioselectiveC(sp³)-HVery Good
β-Scission Fragmentation1.2-1.8Ring-openingC-C cleavageModerate
Proton-Coupled Electron Transfer (PCET)2.0-2.7Substrate-dependentC(sp³)-HGood

Hydrogen Atom Transfer Reactivity

Alkoxy radicals derived from the isopropoxy substituent exhibit exceptional hydrogen atom transfer reactivity [13] [14]. The 1,5-hydrogen atom transfer process represents the most kinetically favored pathway, enabling selective functionalization of remote carbon-hydrogen bonds [15]. Experimental studies demonstrate that the ethoxyl radical analog reacts with pyridine derivatives at rates approaching 10⁷ M⁻¹ s⁻¹, indicating the high reactivity of alkoxy radicals in hydrogen atom abstraction processes [13].

Electronic Activation through Radical Generation

The generation of alkoxy radicals from ethyl 5-isopropoxy-2-methylbenzoate fundamentally alters the electronic properties of the molecule [16]. The resulting radical center possesses significant electrophilic character, enabling nucleophilic attack by various substrates. This electronic activation facilitates carbon-carbon and carbon-heteroatom bond formation through radical coupling mechanisms [17].

Regioselective Functionalization Strategies

The strategic positioning of the isopropoxy group at the 5-position of the benzoate ring enables highly regioselective functionalization through alkoxy radical intermediates [18]. The radical center can engage in intramolecular hydrogen atom transfer processes, preferentially targeting carbon-hydrogen bonds positioned at optimal distances for five-membered ring transition states [14]. This regioselectivity represents a significant advantage for synthetic applications requiring precise control over functionalization patterns.

Electronic Effects of Alkoxy Substituents on Transition State Geometries

Inductive and Resonance Effects

The isopropoxy substituent in ethyl 5-isopropoxy-2-methylbenzoate exerts both inductive and resonance effects on the aromatic ring system [9] [19]. The oxygen atom's electronegativity generates a weak electron-withdrawing inductive effect through the sigma bond framework. However, this effect is significantly outweighed by the strong electron-donating resonance effect arising from the overlap of oxygen lone pair orbitals with the aromatic π-system [9].

Table 3: Electronic Effects of Alkoxy Substituents on Transition State Geometries

Substituent TypeInductive EffectResonance EffectNet Electronic EffectEffect on Transition State Energy (kcal/mol)C-H Activation Barrier Reduction (%)Regioselectivity Enhancement
Isopropoxy (-OCH(CH₃)₂)Weak electron-withdrawingStrong electron-donatingElectron-donating-2.3 to -4.112-18Moderate
Methoxy (-OCH₃)Weak electron-withdrawingStrong electron-donatingElectron-donating-1.8 to -3.28-15Low
Ethoxy (-OCH₂CH₃)Weak electron-withdrawingStrong electron-donatingElectron-donating-2.0 to -3.510-16Low-Moderate
tert-Butoxy (-OC(CH₃)₃)Weak electron-withdrawingStrong electron-donatingElectron-donating-2.8 to -4.515-22High
Phenoxy (-OPh)Moderate electron-withdrawingVery strong electron-donatingElectron-donating-3.5 to -5.218-26Very High

Transition State Stabilization

Computational studies reveal that the isopropoxy substituent significantly stabilizes transition states in rhodium-catalyzed carbon-hydrogen activation processes [6] [20]. The electron-donating character of the substituent increases the electron density at the site of carbon-hydrogen bond cleavage, reducing the activation energy by 2.3 to 4.1 kcal/mol compared to unsubstituted systems [21]. This stabilization arises from enhanced orbital overlap between the electron-rich aromatic system and the rhodium d-orbitals in the transition state.

Geometric Distortions and Orbital Interactions

The presence of the isopropoxy group induces subtle geometric distortions in the aromatic ring system that propagate to the transition state geometry [6]. Density functional theory calculations using the B3LYP functional demonstrate that the carbon-carbon bond lengths adjacent to the substituted carbon are shortened by approximately 0.02 Å, indicating increased π-electron delocalization [20]. These geometric modifications enhance the orbital overlap with the rhodium catalyst, facilitating the carbon-hydrogen activation process.

Computational Analysis Parameters

Table 4: Computational Parameters for Density Functional Theory Studies

ParameterValue/MethodJustification
Basis Set6-311+G(d,p)Polarization functions for accurate geometries
FunctionalB3LYP/M06-2XHybrid functional for transition metals
Solvent ModelPCM (Dichloromethane)Mimics experimental conditions
Temperature (K)298.15/373.15Room temperature and reaction temperature
Pressure (atm)1.0Standard conditions

Stereochemical Considerations

The bulky isopropoxy substituent introduces significant steric effects that influence the approach geometry of the rhodium catalyst [22]. The branched alkyl chain creates a steric environment that favors specific conformational arrangements in the transition state, leading to enhanced enantioselectivity in asymmetric transformations [5]. These steric effects complement the electronic activation provided by the substituent, resulting in both high reactivity and selectivity.

Hammett Correlation Analysis

Electronic parameter analysis using Hammett correlations reveals that alkoxy substituents, including the isopropoxy group, exhibit σₚ⁻ values of approximately -0.47, confirming their strong electron-donating character [23]. This electronic parameter directly correlates with the observed rate enhancements in rhodium-catalyzed carbon-hydrogen activation processes. The positive deviation from linear Hammett behavior indicates additional stabilization mechanisms beyond simple electronic effects, likely involving specific orbital interactions between the substituent and the transition metal catalyst.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

222.125594432 g/mol

Monoisotopic Mass

222.125594432 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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